tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate: is a chemical compound characterized by its complex molecular structure, which includes a piperidine ring, a trifluoromethyl group, and a tert-butyl ester group
Mechanism of Action
Target of Action
Based on its structural similarity to other piperidine derivatives, it may interact with various enzymes, receptors, or ion channels within the body .
Mode of Action
Piperidine derivatives often act by binding to their target proteins and modulating their activity, but the specific interactions and changes resulting from MFCD28119192 binding are currently unknown .
Biochemical Pathways
Piperidine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of a compound can greatly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects would depend on the specific targets and pathways it influences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly useful in enhancing the stability and reactivity of pharmaceuticals and agrochemicals.
Biology: In biological research, tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting various diseases. Its ability to interact with biological targets makes it a valuable candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Comparison with Similar Compounds
Tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
Tert-Butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate: Similar structure but without the methyl group at the 3-position, leading to variations in properties and applications.
Uniqueness: The presence of both the trifluoromethyl and methyl groups in tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate gives it unique chemical and biological properties compared to similar compounds. This combination enhances its stability, reactivity, and potential for various applications.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO3/c1-8-7-16(9(17)19-10(2,3)4)6-5-11(8,18)12(13,14)15/h8,18H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUHKMVDMUMEJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C(F)(F)F)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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